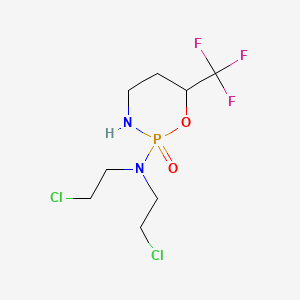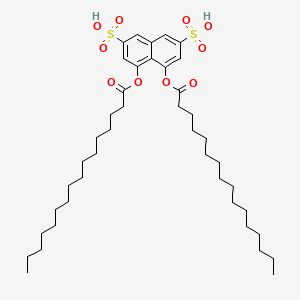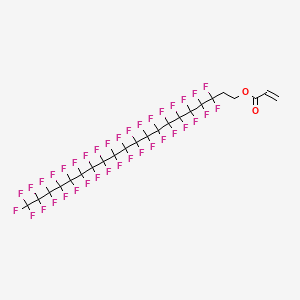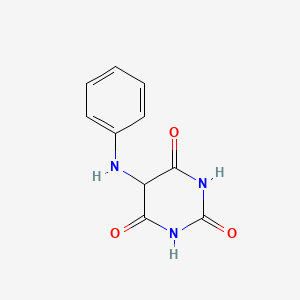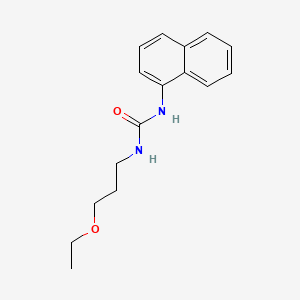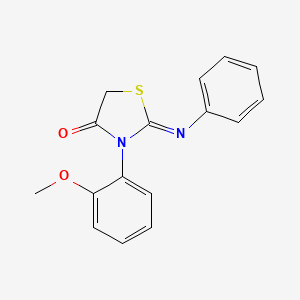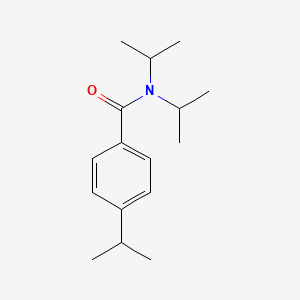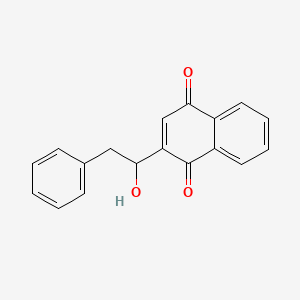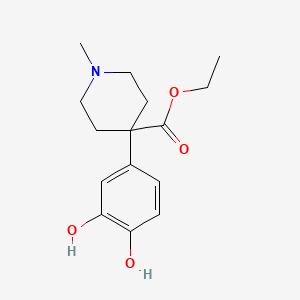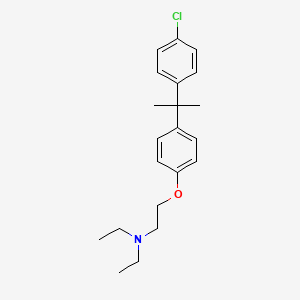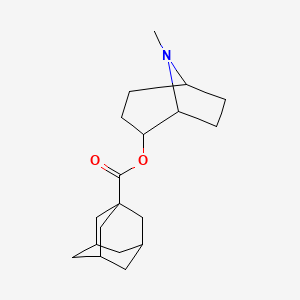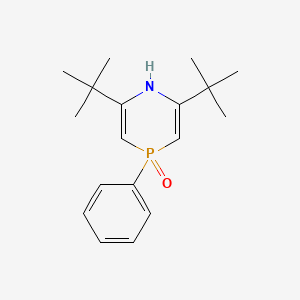
2,6-Di-tert-butyl-4-phenyl-1,4-dihydro-1,4-azaphosphinine 4-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Di-tert-butyl-4-phenyl-1,4-dihydro-1,4-azaphosphinine 4-oxide is an organophosphorus compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound features a phosphorus-nitrogen ring system with bulky tert-butyl and phenyl substituents, which contribute to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Di-tert-butyl-4-phenyl-1,4-dihydro-1,4-azaphosphinine 4-oxide typically involves the reaction of a phosphorus trichloride derivative with an amine and a phenyl-substituted alkene. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents include phosphorus trichloride, tert-butylamine, and phenylacetylene. The reaction is often catalyzed by a base such as triethylamine and conducted in an inert atmosphere to prevent oxidation.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 2,6-Di-tert-butyl-4-phenyl-1,4-dihydro-1,4-azaphosphinine 4-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound back to its phosphine form.
Substitution: The bulky tert-butyl and phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products:
Oxidation: Phosphine oxides and other oxidized derivatives.
Reduction: Phosphines and related reduced forms.
Substitution: Various substituted azaphosphinine derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2,6-Di-tert-butyl-4-phenyl-1,4-dihydro-1,4-azaphosphinine 4-oxide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis due to its ability to stabilize metal complexes.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing novel therapeutic agents.
Industry: Utilized in the synthesis of advanced materials and polymers, where its unique structure imparts desirable properties.
Mecanismo De Acción
The mechanism of action of 2,6-Di-tert-butyl-4-phenyl-1,4-dihydro-1,4-azaphosphinine 4-oxide involves its interaction with molecular targets through its phosphorus-nitrogen ring system. This interaction can modulate various biochemical pathways, depending on the specific application. For instance, in catalysis, the compound acts as a ligand, coordinating with metal centers to facilitate chemical transformations. In biological systems, it may interact with enzymes or receptors, influencing cellular processes.
Comparación Con Compuestos Similares
2,6-Di-tert-butylphenol: An antioxidant used in various industrial applications.
2,6-Di-tert-butyl-4-methylphenol: Known for its antioxidant properties and used in food preservation.
4,4’-Di-tert-butyl-2,2’-bipyridyl: Used in coordination chemistry and catalysis.
Uniqueness: 2,6-Di-tert-butyl-4-phenyl-1,4-dihydro-1,4-azaphosphinine 4-oxide is unique due to its phosphorus-nitrogen ring system, which imparts distinct reactivity and stability compared to other similar compounds. The presence of bulky tert-butyl and phenyl groups further enhances its stability and makes it a valuable ligand in catalysis and coordination chemistry.
Propiedades
Número CAS |
34735-03-0 |
|---|---|
Fórmula molecular |
C18H26NOP |
Peso molecular |
303.4 g/mol |
Nombre IUPAC |
2,6-ditert-butyl-4-phenyl-1H-1,4λ5-azaphosphinine 4-oxide |
InChI |
InChI=1S/C18H26NOP/c1-17(2,3)15-12-21(20,14-10-8-7-9-11-14)13-16(19-15)18(4,5)6/h7-13,19H,1-6H3 |
Clave InChI |
SEJYTMGTGAAZDH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CP(=O)(C=C(N1)C(C)(C)C)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


